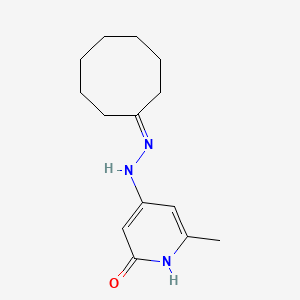
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with a cyclooctylidenehydrazinyl substituent, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cyclooctylidenehydrazine with 6-methyl-1H-pyridin-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require refluxing for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridinone compounds.
Scientific Research Applications
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAF V600E), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclooctylidenehydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide
Uniqueness
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one stands out due to its specific hydrazinyl substituent, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
CAS No. |
61191-28-4 |
|---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H21N3O/c1-11-9-13(10-14(18)15-11)17-16-12-7-5-3-2-4-6-8-12/h9-10H,2-8H2,1H3,(H2,15,17,18) |
InChI Key |
DHDDXDKSWNPKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















